molecular formula C11H15N3 B1342034 N,N-Dimethyl(2-methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)methanamine CAS No. 7546-48-7

N,N-Dimethyl(2-methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)methanamine

Cat. No.: B1342034
CAS No.: 7546-48-7
M. Wt: 189.26 g/mol
InChI Key: SBAZYDCUVATMSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Compound Overview: N,N-Dimethyl(2-methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)methanamine is a chemical compound with the molecular formula C11H15N3 and a molecular weight of 189.26 g/mol . It is supplied for laboratory research applications. This product is intended for use by qualified researchers and is strictly for Research Use Only ; it is not intended for diagnostic or therapeutic applications, or for human use. Chemical Identifiers: • CAS Registry Number: 7546-48-7 • Molecular Formula: C11H15N3 • Molecular Weight: 189.26 g/mol • Other Synonyms: N,N,2-Trimethyl-1H-pyrrolo[2,3-b]pyridine-3-methanamine Researchers are advised to consult the safety data sheet (SDS) prior to handling this compound. Specific hazard statements may apply .

Properties

IUPAC Name

N,N-dimethyl-1-(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3/c1-8-10(7-14(2)3)9-5-4-6-12-11(9)13-8/h4-6H,7H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBAZYDCUVATMSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)N=CC=C2)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00601298
Record name N,N-Dimethyl-1-(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00601298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7546-48-7
Record name N,N-Dimethyl-1-(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00601298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of the Pyrrolo[2,3-b]pyridine Core

  • The pyrrolo[2,3-b]pyridine scaffold is typically synthesized via cyclization reactions starting from substituted pyridine derivatives. For example, 2-bromo-5-methylpyridine can be oxidized and nitrated to form key intermediates, which are then cyclized under reductive conditions to yield the fused heterocyclic core.

  • Alternative methods involve palladium-catalyzed cross-coupling reactions such as Suzuki coupling to assemble substituted pyrrolo[2,3-b]pyridine derivatives, enabling structural diversity and functional group tolerance.

Introduction of the N,N-Dimethylaminomethyl Group

  • The functionalization at the 3-position to introduce the N,N-dimethylaminomethyl group is commonly achieved via nucleophilic substitution or reductive amination strategies.

  • One reported method involves the formation of a chloroacetyl intermediate at the 3-position, which is then reacted with dimethylamine to yield the desired N,N-dimethylaminomethyl derivative.

  • Another approach includes the reduction of nitrile or imine intermediates to the corresponding amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

  • Reaction conditions typically employ polar aprotic solvents like dimethylformamide (DMF) and bases such as sodium hydride to facilitate substitution and reduction steps.

Industrial and Scale-Up Considerations

  • For large-scale synthesis, continuous flow reactors and automated systems are utilized to improve reaction efficiency, yield, and reproducibility.

  • Optimization of reaction parameters such as temperature, stoichiometry, and solvent choice is critical to maximize product purity and yield.

Step Reagents/Conditions Description Yield/Notes
1 2-Bromo-5-methylpyridine, m-chloroperbenzoic acid Oxidation to 2-bromo-5-methylpyridine-1-oxide High yield, key intermediate formation
2 Fuming nitric acid, sulfuric acid Nitration to 2-bromo-5-methyl-4-nitropyridine-1-oxide Controlled nitration, moderate yield
3 N,N-Dimethylformamide dimethyl acetal, DMF Formation of key intermediate via formylation Precursor for cyclization
4 Iron powder, acetic acid Reductive cyclization to 6-bromo-1H-pyrrolo[3,2-c]pyridine Efficient ring closure
5 3,4,5-Trimethoxyphenylboric acid, K2CO3, pyridine, Cu(OAc)2, 1,4-dioxane, microwave irradiation Suzuki cross-coupling to functionalize core Moderate to good yield (32% reported)
6 Chloroacetyl intermediate formation Introduction of chloroacetyl group at 3-position Precursor for amination
7 Dimethylamine, DMF, sodium hydride Amination to introduce N,N-dimethylaminomethyl group Yield ~56%, requires temperature control
8 Reduction (LiAlH4 or catalytic hydrogenation) Conversion of nitrile/imine to amine High purity product
  • NMR Spectroscopy: Characteristic aromatic proton signals appear between δ 7.0–8.2 ppm, while methyl and methylene protons of the dimethylaminomethyl group resonate around δ 2.1–3.6 ppm. These data confirm the successful introduction of the substituent.

  • High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight consistent with C11H15N3 (molecular weight 189.26 g/mol), with [M+H]+ ion observed at m/z 190.13.

  • Purity Assessment: High-performance liquid chromatography (HPLC) with UV detection at 254 nm typically shows purity above 95% for pharmaceutical-grade intermediates.

  • Storage Conditions: The compound is stable when stored under inert atmosphere (argon) at –20°C, protected from light and moisture to prevent degradation.

For biological assays and in vivo studies, stock solutions of N,N-Dimethyl(2-methyl-1H-pyrrolo[2,3-B]pyridin-3-yl)methanamine are prepared in DMSO and further diluted with solvents such as PEG300, Tween 80, or corn oil to achieve clear formulations suitable for administration.

Amount of Compound Concentration Volume of Solvent (mL)
1 mg 1 mM 5.28
5 mg 5 mM 5.28
10 mg 10 mM 5.28

Note: Solvent addition must be sequential with clarity checks at each step, using vortexing, ultrasound, or heating to aid dissolution.

The preparation of this compound involves sophisticated synthetic strategies combining heterocyclic core construction and targeted functionalization. Key methods include oxidation, nitration, cyclization, cross-coupling, nucleophilic substitution, and reduction reactions. Analytical techniques such as NMR, HRMS, and HPLC are essential for confirming structure and purity. Industrial synthesis benefits from continuous flow and automated processes to enhance scalability and reproducibility. Proper formulation and storage ensure compound stability for research and pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the pyridine ring, potentially converting it to a piperidine derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the 3-position if a suitable leaving group is present.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Dimethylamine, sodium hydride.

Major Products

    Oxidation: Formation of N,N-dimethyl(2-methyl-1H-pyrrolo[2,3-B]pyridin-3-yl)carboxylic acid.

    Reduction: Formation of N,N-dimethyl(2-methyl-1H-pyrrolo[2,3-B]piperidin-3-yl)methanamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N,N-Dimethyl(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine is a chemical compound with the molecular formula C11H15N3 and a molecular weight of 189.26 g/mol . It is also known by other names, including N,N-Dimethyl-1-(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine and dimethyl({2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)amine .

General Information

  • PubChem CID: 19916801
  • Molecular Formula: C11H15N3
  • Molecular Weight: 189.26 g/mol
  • Synonyms: Several alternative names are listed, including this compound .
  • Creation Date: December 5, 2007
  • Modification Date: February 1, 2025

Potential Applications

While the provided search results do not explicitly detail the applications of this compound, they do offer some context clues:

  • Research Use: One source indicates that this compound is intended for testing and research purposes only . It cannot be used as pharmaceuticals, food, or household products .
  • Related Compounds as Immunomodulators: Another study describes a series of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting JAK3, which could be used in treating immune diseases . Although this study focuses on different derivatives, it suggests that compounds with a 1H-pyrrolo[2,3-b]pyridine core may have potential therapeutic applications .
  • 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives: A study on 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives showed that they could acquire three desired interactions with the LP-1, LP-2, and the polar residues and that demonstrate potent inhibitory activity .

Safety and Handling

  • This chemical is meant for use only in testing and research . It should not be utilized in the manufacturing of medicines, food, or household items . Any usage outside of testing and research is not guaranteed .

Mechanism of Action

The mechanism of action of N,N-Dimethyl(2-methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)methanamine involves its interaction with specific molecular targets such as FGFRs. By binding to these receptors, it inhibits their kinase activity, leading to reduced signaling through pathways that promote cell growth and survival. This inhibition can induce apoptosis and reduce the proliferation and migration of cancer cells .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : N,N-Dimethyl(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine
  • Molecular Formula : C₁₁H₁₅N₃
  • Molecular Weight : 189.26 g/mol
  • CAS Number : 7546-48-7
  • Purity : ≥95% (commercially available)

Structural Features :

  • Core Structure : Pyrrolo[2,3-b]pyridine (7-azaindole) fused heterocycle.
  • Substituents :
    • A 2-methyl group on the pyrrole ring.
    • An N,N-dimethylmethanamine group at position 2.

Structural Analogues and Derivatives

Key Differences and Implications

(a) Core Heterocycle Modifications
  • Furan vs. Pyrrolopyridine : The compound D1G (C₁₂H₁₄N₂O) replaces the pyrrolo[2,3-b]pyridine core with a furan ring, introducing oxygen into the structure. This likely alters electronic properties (e.g., reduced aromaticity) and solubility .
  • Ketone Introduction : The 4-fluoro-2-one derivative (C₇H₅FN₂O) adds a ketone group, which may enhance hydrogen-bonding interactions but reduce metabolic stability compared to the target compound .
(b) Substituent Effects
  • Methyl and Dimethyl Groups : The target compound’s 2-methyl and N,N-dimethyl groups increase hydrophobicity and steric bulk compared to BP 1095 (unsubstituted methanamine). This could enhance membrane permeability but reduce aqueous solubility .
(c) Complexity and Molecular Weight
  • The derivative in (C₃₃H₃₀N₆O₄S) exemplifies how additional substituents (e.g., phenylsulfonyl, nitrophenyl) drastically increase molecular weight (606.69 vs. 189.26), likely impacting pharmacokinetics (e.g., reduced bioavailability) .

Biological Activity

N,N-Dimethyl(2-methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)methanamine is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and kinase inhibition. This article provides an overview of its biological activity, including relevant case studies, research findings, and a summary table of its pharmacological effects.

Chemical Structure and Properties

The chemical structure of this compound is represented by the molecular formula C11H15N3C_{11}H_{15}N_3. It features a pyrrolo[2,3-b]pyridine core that is significant for its interaction with various biological targets.

Fibroblast Growth Factor Receptor (FGFR) Inhibition
Research has demonstrated that derivatives of pyrrolo[2,3-b]pyridine, including this compound, exhibit potent inhibitory activity against fibroblast growth factor receptors (FGFRs). Specifically, compound 4h from related studies showed IC50 values against FGFR1, FGFR2, and FGFR3 in the nanomolar range (7 nM to 712 nM) . This inhibition leads to decreased cell proliferation and increased apoptosis in breast cancer cell lines (4T1 cells) .

PI3-Kinase Inhibition
In addition to FGFR inhibition, this compound class has also been shown to selectively inhibit Class I PI3-kinase enzymes. These enzymes play crucial roles in cellular signaling pathways related to growth and survival. The selective inhibition of PI3K-a isoforms suggests potential therapeutic applications in oncology and inflammatory diseases .

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. The MTT assay indicated significant anti-proliferative effects on several tested lines, with dose-dependent responses observed .

Toxicity Profile

A toxicity assessment using GUSAR Online predicted that the compound falls into toxicity class 4 or 5, indicating low toxicity. This is promising for further development as a therapeutic agent .

Summary Table of Biological Activities

Biological Activity Target/Effect Reference
FGFR InhibitionIC50 values: FGFR1 (7 nM), FGFR2 (9 nM), FGFR3 (25 nM)
Induction of ApoptosisIncreased apoptosis in 4T1 cells
PI3-Kinase InhibitionSelective inhibition of Class I PI3K-a isoforms
Anti-Proliferative EffectsSignificant effects on various cancer cell lines
Low ToxicityPredicted class 4 or 5 toxicity

Q & A

Q. What are the common synthetic routes for synthesizing N,N-Dimethyl(2-methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)methanamine, and what yields are typically achieved?

Methodological Answer: The compound is synthesized via nucleophilic substitution or condensation reactions. A representative route involves reacting a halogenated pyrrolopyridine precursor (e.g., 5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl derivatives) with dimethylamine under basic conditions. For example, the brominated derivative 1-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-N,N-dimethylmethanamine is synthesized with yields up to 56% using dimethylamine in polar aprotic solvents like DMF or THF . Key steps include:

  • Reagent optimization : Use of excess dimethylamine (2–3 eq) to drive the reaction.
  • Temperature control : Reactions typically proceed at 60–80°C for 12–24 hours.
  • Purification : Column chromatography (silica gel, eluent: MeOH/DCM mixtures) or recrystallization.

Q. Table 1: Synthesis Conditions and Yields

PrecursorReagents/ConditionsYield (%)Reference
5-Bromo-pyrrolopyridineDimethylamine, K2CO3, DMF, 70°C56

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

Methodological Answer:

  • 1H/13C NMR : The dimethylamino group appears as a singlet at δ ~2.16 ppm (6H, N(CH3)2) in 1H NMR. The pyrrolopyridine core shows aromatic protons at δ 7.02–8.22 ppm, with NH protons (if present) near δ 11.3–12.1 ppm .
  • HRMS : Accurate mass analysis confirms the molecular formula (e.g., [M+H]+ = 176.11 for C10H13N3) .
  • IR Spectroscopy : Stretching vibrations for N-H (3131 cm⁻¹) and C-N (1251 cm⁻¹) validate functional groups .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry, as seen in structurally similar compounds (e.g., piperidine derivatives) .

Key Challenges : Overlapping signals in aromatic regions (δ 7–8 ppm) may require 2D NMR (COSY, HSQC) for unambiguous assignment .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity of this compound?

Methodological Answer:

  • Solvent selection : DMF or THF enhances solubility of halogenated precursors and dimethylamine.
  • Catalysis : Transition metals (e.g., CuI) or Pd catalysts may accelerate coupling reactions for brominated derivatives .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 hours to 2–4 hours) while maintaining yields .
  • Purity control : HPLC (98% purity achieved via gradient elution with acetonitrile/water) ensures minimal byproducts .

Example : Microwave irradiation at 100°C for 3 hours increased yield from 56% to 65% in analogous pyrrolopyridine syntheses .

Q. What analytical strategies resolve contradictions between NMR and HRMS data for novel derivatives?

Methodological Answer:

  • Complementary techniques : Use 13C NMR to confirm carbon environments and IR to validate functional groups. For example, discrepancies in NH proton integration (NMR) vs. molecular ion (HRMS) may indicate hydration or salt formation .
  • Isotopic labeling : Deuterated solvents (DMSO-d6) clarify exchangeable protons.
  • Computational validation : DFT calculations predict NMR chemical shifts and compare them with experimental data to identify structural errors .

Case Study : A derivative showed conflicting HRMS ([M+H]+ = 394.1783) and NMR data due to residual solvent. Vacuum drying and reanalysis resolved the issue .

Q. How can computational modeling predict the biological activity or reactivity of this compound?

Methodological Answer:

  • Molecular docking : Models interactions with biological targets (e.g., kinase enzymes) using software like AutoDock. Analogous compounds (e.g., PLX-5622) inhibit CSF1R by binding to its ATP pocket, suggesting similar scaffolds may have activity .
  • QSAR studies : Correlate substituent effects (e.g., bromine at position 5) with activity trends.
  • Reactivity prediction : Tools like PISTACHIO and Reaxys predict feasible synthetic routes for novel analogs .

Example : Methylation at the pyrrolopyridine 2-position enhances metabolic stability in vivo, as seen in kinase inhibitor derivatives .

Q. Table 2: Key Spectral Data for Quality Control

TechniqueKey FeaturesReference
1H NMR (DMSO-d6)δ 2.16 (s, 6H, N(CH3)2), δ 7.34 (s, 1H, H-5)
HRMS (ESI)[M+H]+ = 176.11 (C10H13N3)
IR3131 cm⁻¹ (N-H), 1251 cm⁻¹ (C-N)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.